molecular formula C20H14N2O4S B086328 Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 1103-39-5

Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

Cat. No.: B086328
CAS No.: 1103-39-5
M. Wt: 378.4 g/mol
InChI Key: SRPCPRSDICCCRQ-UHFFFAOYSA-N
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Description

Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, also known as Calcium Lithol Red, is a synthetic organic pigment widely used in various industries for its vibrant red color. It is primarily used in printing inks, coatings, and plastics. The compound is known for its brilliant blue light red hue, although it has limitations in thermal stability, which restricts its application in certain materials .

Chemical Reactions Analysis

Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate involves its interaction with light, where it absorbs specific wavelengths and reflects others, resulting in its characteristic red color. The molecular targets and pathways involved in its action are primarily related to its chemical structure and the presence of specific functional groups that influence its color properties .

Comparison with Similar Compounds

Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is often compared with other similar compounds, such as Pigment Red 49:1 and other calcium salt-based pigments. While this compound offers a brilliant blue light red hue, its thermal stability is lower compared to some other pigments, limiting its application in high-temperature environments. Similar compounds include:

These compounds vary in their color properties, stability, and applications, making this compound unique in its specific use cases.

Properties

CAS No.

1103-39-5

Molecular Formula

C20H14N2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C20H14N2O4S/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26/h1-12,23H,(H,24,25,26)

InChI Key

SRPCPRSDICCCRQ-UHFFFAOYSA-N

impurities

The /FDA/ Commissioner concludes that these colors /D&C Red 10, 11, 12 and 13/ cannot be produced with any reasonable assurance that they will not contain beta-naphthalamine as an impurity

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Ca+2]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O

Color/Form

Red

1103-39-5

physical_description

Bright bluish-red finely divided powder;  [MSDSonline]

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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